molecular formula C21H24N2O2 B2867163 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide CAS No. 942005-94-9

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide

Cat. No. B2867163
CAS RN: 942005-94-9
M. Wt: 336.435
InChI Key: NFQVQKFQZQGXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide, also known as IBTQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of tetrahydroquinoline derivatives and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

1. Cellular Proliferation in Tumors

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide derivatives have been explored in the context of tumor proliferation imaging. For instance, a study conducted by Dehdashti et al. (2013) evaluated the safety and dosimetry of a cellular proliferative marker based on this compound, specifically 18F-ISO-1, in patients with malignant neoplasms. This research suggests potential for assessing the proliferative status of solid tumors using such derivatives.

2. Synthesis of Heterocyclic Compounds

The compound has relevance in the synthesis of heterocyclic compounds. A study by Guastavino et al. (2006) demonstrated the synthesis of 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones, highlighting the importance of such compounds in organic chemistry.

3. Directed C-H Olefination

The compound's derivatives are also used in directed C-H olefination. Rakshit et al. (2011) reported on the efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, yielding valuable tetrahydroisoquinolinone products.

4. Applications in Medicinal Chemistry

The compound finds applications in medicinal chemistry as well. For example, Wang et al. (2009) developed a copper-catalyzed method for synthesizing isoquinolin-1(2H)-one derivatives, demonstrating its potential in drug development.

5. Investigation as a Sigma-2 Receptor Probe

This compound's derivatives have been investigated as sigma-2 receptor probes. Xu et al. (2005) studied N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) as a novel sigma-2 receptor probe, indicating its significance in neuropharmacology research.

properties

IUPAC Name

3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14(2)21(25)23-11-5-8-16-13-18(9-10-19(16)23)22-20(24)17-7-4-6-15(3)12-17/h4,6-7,9-10,12-14H,5,8,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQVQKFQZQGXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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